5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound characterized by the presence of both chloromethyl and trifluoromethyl groups attached to a pyrazole ring
Mechanism of Action
Target of Action
Compounds containing the trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of 5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole is likely related to the trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Biochemical Pathways
The trifluoromethyl group’s involvement in various biochemical pathways is well-documented . The compound may participate in the trifluoromethylation of carbon-centered radical intermediates, contributing to the synthesis of diverse fluorinated compounds .
Result of Action
The compound’s potential role in the synthesis of diverse fluorinated compounds through selective c–f bond activation suggests it may have significant effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of pyrazole-3-carboxylic acid or pyrazole-3-aldehyde.
Reduction: Formation of difluoromethyl or monofluoromethyl pyrazole derivatives.
Scientific Research Applications
5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-(chloromethyl)-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-(trifluoromethyl)-1H-pyrazole:
5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity.
Uniqueness
5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical properties. The combination of these functional groups allows for versatile reactivity and a wide range of applications in various fields.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHATCLLOKCEJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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